

Application Notes and Protocols for Human Leptin (116-130) Fragment ELISA Kit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leptin (116-130) (human)*

Cat. No.: *B12388142*

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Introduction

The Human Leptin (116-130) fragment is a bioactive peptide derived from the full-length leptin protein. Research has indicated its significant role in neuronal function, including the promotion of AMPA receptor trafficking to synapses and the facilitation of activity-dependent hippocampal synaptic plasticity.^{[1][2][3]} Furthermore, studies have demonstrated its neuroprotective effects, preventing hippocampal synaptic disruption and neuronal cell death in models of amyloid toxicity, suggesting its potential as a therapeutic target in Alzheimer's disease.^{[1][2][4]} This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of the human Leptin (116-130) fragment in serum, plasma, and cell culture supernatants.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for the human Leptin (116-130) fragment is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any Leptin (116-130) present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for the human Leptin (116-130) fragment is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of Leptin (116-130) bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Kit Components

Component	Quantity	Storage
Pre-coated 96-well Microplate	1 plate	2-8°C
Human Leptin (116-130) Standard	2 vials (lyophilized)	2-8°C
Biotin-conjugated Detection Antibody	1 vial	2-8°C
Streptavidin-HRP Conjugate	1 vial	2-8°C
Assay Diluent	1 bottle	2-8°C
Wash Buffer Concentrate (20x)	1 bottle	2-8°C
TMB Substrate	1 bottle	2-8°C
Stop Solution	1 bottle	2-8°C
Plate Sealers	4	Room Temperature

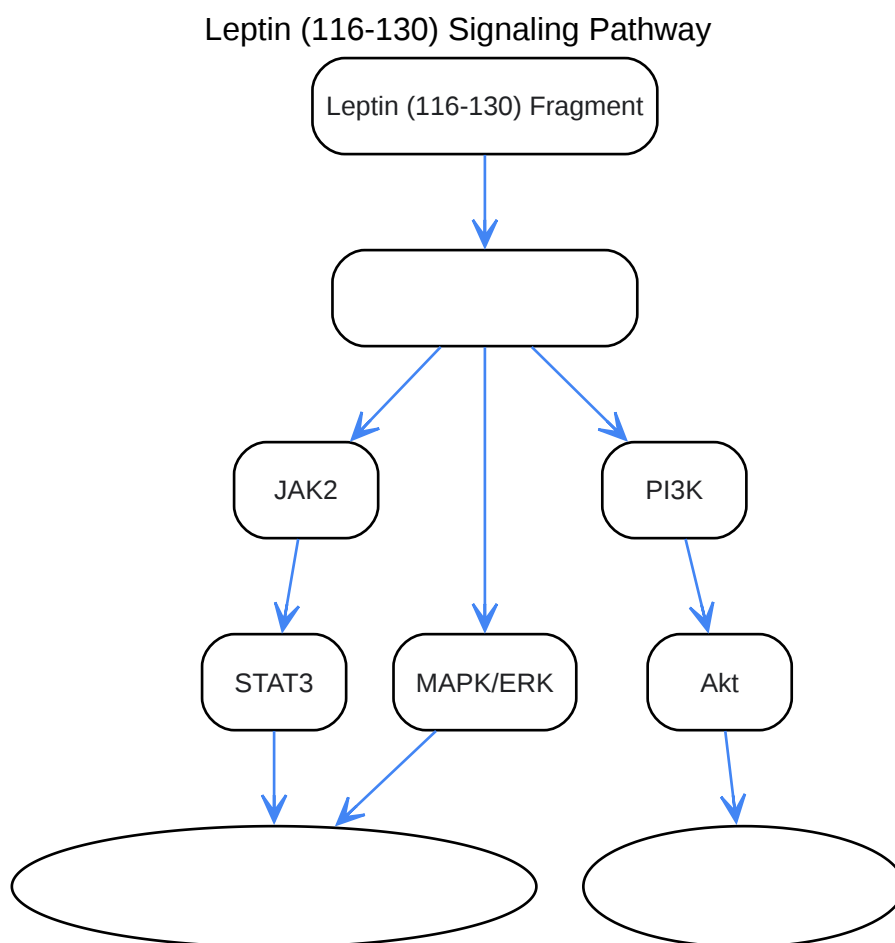
Performance Characteristics

Parameter	Specification
Assay Range	15.6 pg/mL - 1000 pg/mL
Sensitivity	< 5 pg/mL
Specificity	Human Leptin (116-130). No significant cross-reactivity with full-length human Leptin or other related peptides.
Precision (Intra-Assay)	CV < 8%
Precision (Inter-Assay)	CV < 12%

Signaling Pathway of Leptin and its Fragment

Leptin exerts its effects through binding to the leptin receptor (ObR), which belongs to the class I cytokine receptor family.[5][6] This binding activates several intracellular signaling cascades,

including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway.[7][8][9] The Leptin (116-130) fragment has been shown to mimic some of the neuroprotective and cognitive-enhancing actions of the full-length leptin protein, suggesting it may act through similar signaling pathways to promote synaptic plasticity.[1][2]



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Caption: Leptin (116-130) signaling cascade.

Experimental Protocols

Sample Collection and Storage

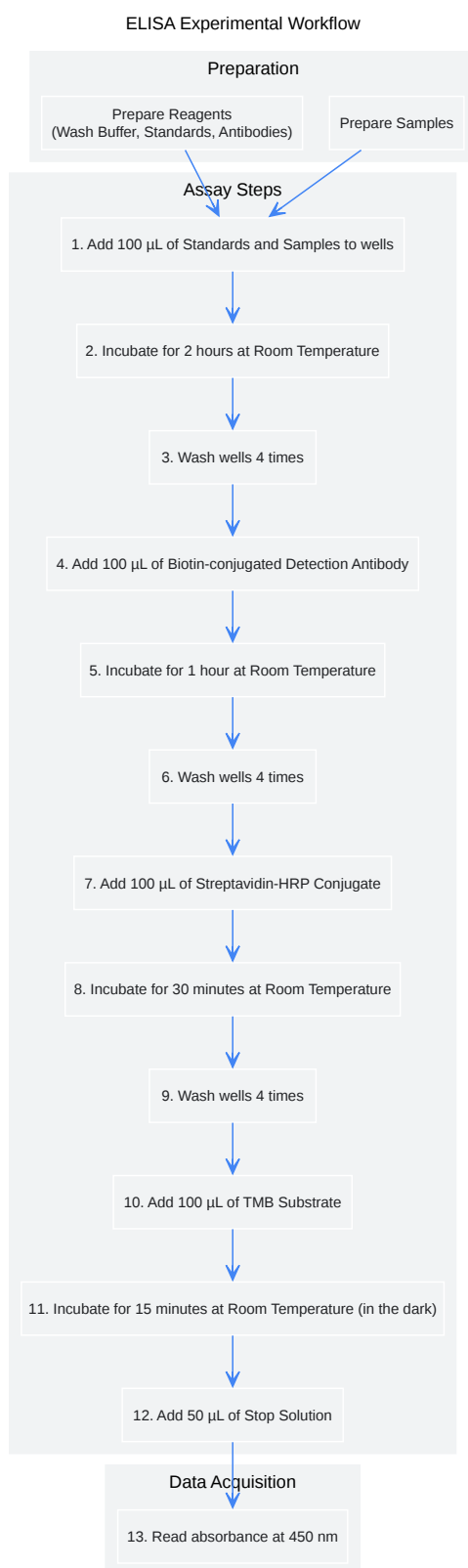
- Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.

- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.
- Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.

Reagent Preparation

- Bring all reagents to room temperature before use.
- Wash Buffer (1x): Dilute 20x Wash Buffer Concentrate with deionized or distilled water.
- Standard: Reconstitute the Human Leptin (116-130) Standard with Assay Diluent. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard from 1000 pg/mL down to 15.6 pg/mL.
- Biotin-conjugated Detection Antibody: Dilute the Biotin-conjugated Detection Antibody with Assay Diluent.
- Streptavidin-HRP Conjugate: Dilute the Streptavidin-HRP Conjugate with Assay Diluent.

Assay Procedure



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Caption: A streamlined workflow for the ELISA procedure.

- Prepare all reagents, standards, and samples as directed in the previous sections.
- Add 100 μ L of standard or sample to each well. Cover with a plate sealer and incubate for 2 hours at room temperature.
- Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (300 μ L) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- Add 100 μ L of the diluted Biotin-conjugated Detection Antibody to each well. Cover with a new plate sealer and incubate for 1 hour at room temperature.
- Repeat the aspiration/wash as in step 3.
- Add 100 μ L of the diluted Streptavidin-HRP Conjugate to each well. Cover with a new plate sealer and incubate for 30 minutes at room temperature.
- Repeat the aspiration/wash as in step 3.
- Add 100 μ L of TMB Substrate to each well. Incubate for 15 minutes at room temperature in the dark.
- Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Calculation of Results

- Average the duplicate readings for each standard, control, and sample.
- Subtract the average zero standard optical density.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the

graph. A four-parameter logistic (4-PL) curve fit is recommended.

- Determine the concentration of the samples from the standard curve. If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

Troubleshooting

Problem	Possible Cause	Solution
High Background	Insufficient washing	Increase the number of washes and ensure complete aspiration of wash buffer.
Contaminated reagents	Use fresh reagents.	
Low Signal	Incorrect incubation times or temperatures	Follow the protocol precisely.
Inactive reagents	Ensure reagents are stored correctly and are within their expiration date.	
Poor Standard Curve	Improper standard dilution	Re-prepare the standard dilutions carefully.
Pipetting errors	Use calibrated pipettes and proper pipetting technique.	
High CV	Inconsistent washing	Ensure uniform washing of all wells.
Bubbles in wells	Ensure no bubbles are present before reading the plate.	

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- To cite this document: BenchChem. [Application Notes and Protocols for Human Leptin (116-130) Fragment ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388142#elisa-kit-for-detecting-human-leptin-116-130-fragment]

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